4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-Chloro-3-(4-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(4-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the chloro and methoxy groups: This step involves the selective chlorination and methoxylation of the aromatic ring.
Etherification: The final step involves the formation of the ether linkage, which can be achieved through a Williamson ether synthesis using an appropriate alkyl halide and a phenoxide ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(4-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. These targets could include enzymes or receptors that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(4-methoxyphenyl)-1H-pyrazole: Shares the pyrazole and methoxyphenyl groups but lacks the vinylbenzyl and ether linkages.
4-Vinylbenzyl chloride: Contains the vinylbenzyl group but lacks the pyrazole and methoxyphenyl groups.
4-Methoxyphenyl methyl ether: Contains the methoxyphenyl and ether linkages but lacks the pyrazole and vinylbenzyl groups.
Uniqueness
4-[4-Chloro-3-(4-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23ClN2O2 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-chloro-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H23ClN2O2/c1-4-18-5-7-19(8-6-18)17-29-26(21-11-15-23(31-3)16-12-21)24(27)25(28-29)20-9-13-22(30-2)14-10-20/h4-16H,1,17H2,2-3H3 |
InChI Key |
QBAKEGNCJPSJCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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